

Spectroscopic Profile of 1-Amino-2,4-dibromoanthraquinone: A Technical Guide

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Compound of Interest

Compound Name: 1-Amino-2,4-dibromoanthraquinone

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This technical guide provides a comprehensive overview of the spectral data for **1-Amino-2,4-dibromoanthraquinone**, a key intermediate in the synthesis of various dyes and biologically active molecules. The intended audience for this document includes researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development.

Summary of Spectral Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of **1-Amino-2,4-dibromoanthraquinone**.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
9.35	s, br	NH ₂
8.31	m	H-5, H-8
7.78	m	H-6, H-7
7.28	s	H-3

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
188.2	C-9
182.2	C-10
146.4	C-1
141.6	C-3
135.0	C-6
134.1	C-7
133.4	C-9a
132.8	C-4a
127.8	C-8
127.4	C-5
116.9	C-2
110.1	C-4

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Description of Vibration
3434	N-H stretching (asymmetric)
3321	N-H stretching (symmetric)
1668	C=O stretching (quinone)
1634	C=O stretching (quinone, H-bonded)
1585	N-H bending
1508	C=C aromatic stretching
1286	C-N stretching
742	C-H bending (aromatic)
623	C-Br stretching

Table 4: Mass Spectrometry (MS) Data

m/z	Ion
379.8913	[M+H] ⁺
381	[M] ⁺
379	[M] ⁺
383	[M+2] ⁺

Experimental Protocols

The data presented in this guide were obtained using the following methodologies:

Synthesis of 1-Amino-2,4-dibromoanthraquinone[1]

1-Aminoanthraquinone (1.0 g, 4.48 mmol) was dissolved in 10 mL of concentrated sulfuric acid at 0 °C. A solution of bromine (0.46 mL, 8.96 mmol) in 5 mL of concentrated sulfuric acid was added dropwise to the cooled solution. The resulting mixture was stirred at room temperature for 12 hours. Following the stirring period, the reaction mixture was carefully poured onto 100

mL of ice water. The precipitate that formed was collected by filtration, thoroughly washed with water, and subsequently dried to yield the pure **1-Amino-2,4-dibromoanthraquinone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

^1H and ^{13}C NMR spectra were acquired on a Bruker Avance III 500 spectrometer, operating at 500 MHz for protons and 125 MHz for carbon-13. The solvent used for all NMR experiments was deuterated chloroform (CDCl_3). Chemical shifts are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

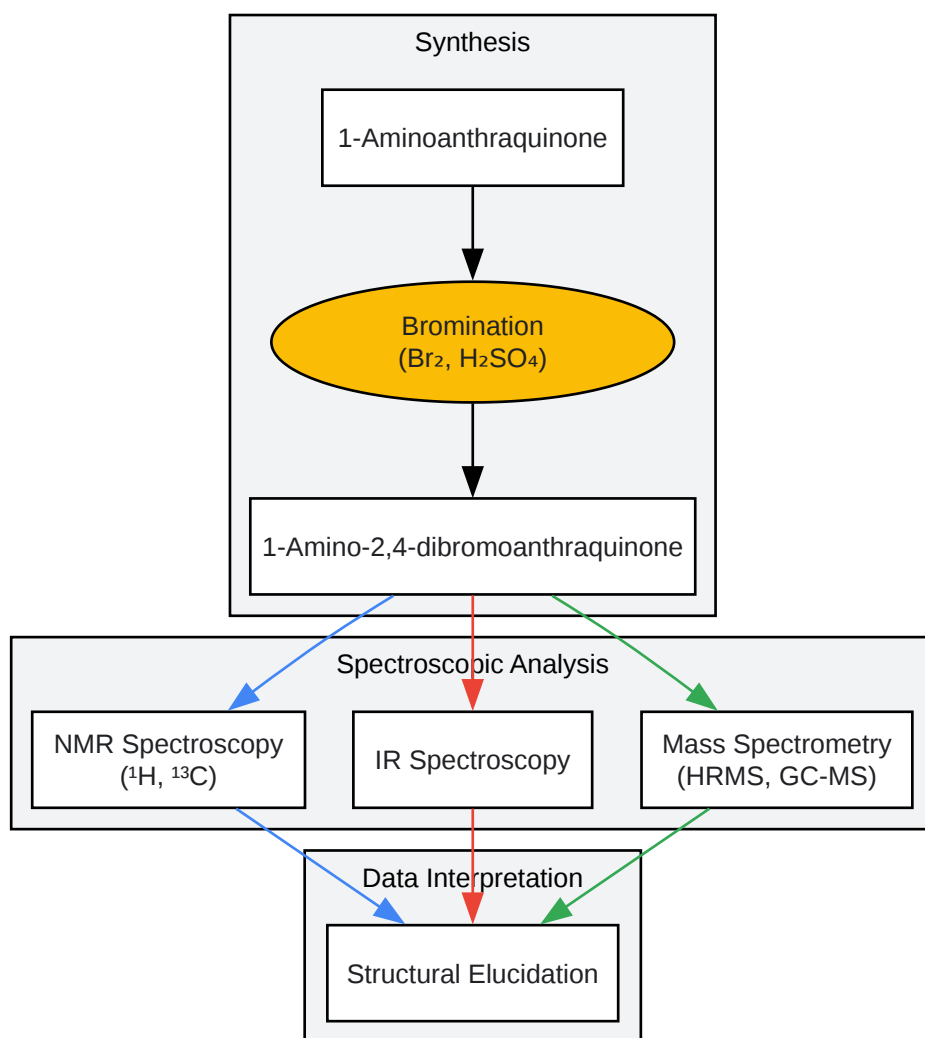
The IR spectrum was obtained using the Potassium Bromide (KBr) pellet method. A small amount of the solid **1-Amino-2,4-dibromoanthraquinone** was finely ground with dry KBr powder. The mixture was then pressed into a thin, transparent pellet, which was subsequently analyzed using an FTIR spectrometer.

Mass Spectrometry (MS)[1]

High-resolution mass spectrometry (HRMS) was performed on a microTOF-Q mass spectrometer (Bruker) equipped with an electrospray ionization (ESI) source in positive ion mode. The calculated mass for the protonated molecule $[\text{M}+\text{H}]^+$ ($\text{C}_{14}\text{H}_8\text{Br}_2\text{NO}_2$) is 379.8916, and the experimentally found mass was 379.8913.[1] Additional mass spectral data was obtained from the NIST Mass Spectrometry Data Center, which reported the top three peaks in the gas chromatography-mass spectrometry (GC-MS) analysis as m/z 381, 379, and 383.

Data Analysis Workflow

The following diagram illustrates the general workflow for the characterization of **1-Amino-2,4-dibromoanthraquinone**.

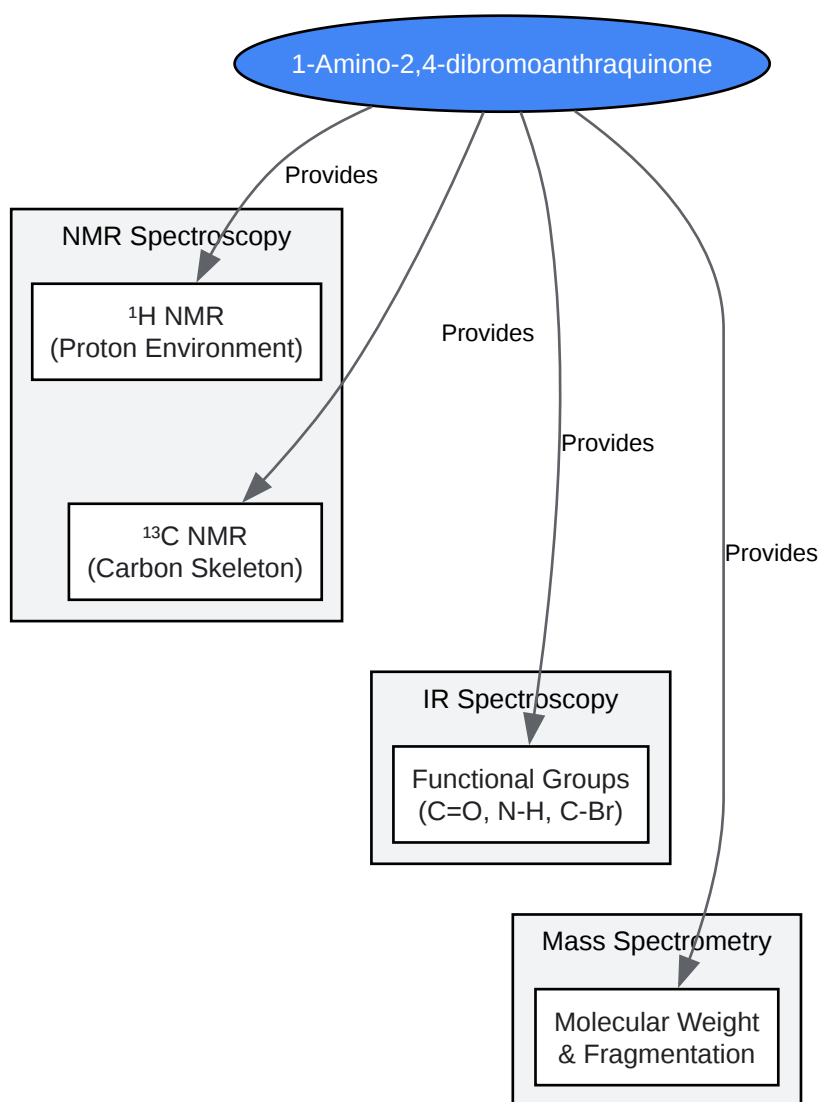


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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Logical Relationship of Spectral Data

The different spectroscopic techniques provide complementary information for the structural confirmation of **1-Amino-2,4-dibromoanthraquinone**.



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Caption: Complementary Nature of Spectroscopic Data.

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References

- 1. BJOC - Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs [beilstein-journals.org]
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